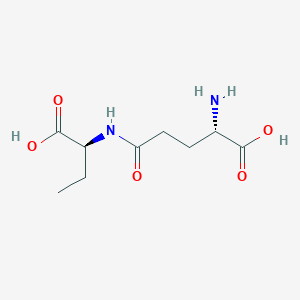

H-gamma-Glu-Abu-OH

描述

属性

CAS 编号 |

16869-42-4 |

|---|---|

分子式 |

C9H16N2O5 |

分子量 |

232.23 g/mol |

IUPAC 名称 |

(2S)-5-amino-2-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1 |

InChI 键 |

LGDYPMBAVODMSA-WDSKDSINSA-N |

手性 SMILES |

CC[C@@H](C(=O)O)N[C@@H](CCC(=O)N)C(=O)O |

规范 SMILES |

CCC(C(=O)O)NC(CCC(=O)N)C(=O)O |

物理描述 |

Off-white powder; Kokumi |

溶解度 |

Freely soluble |

同义词 |

gamma-Glu-alpha-aminobutyrate gamma-glutamyl-alpha-aminobutyrate Glu-(Abu) |

产品来源 |

United States |

准备方法

Solid-Phase Peptide Synthesis (SPPS)

SPPS employs resin-bound amino acids to sequentially build peptides. For γ-Glu-α-ABA, the gamma-glutamyl moiety is coupled to alpha-aminobutyrate using carbodiimide-based activators. A study demonstrated that using N,N'-diisopropylcarbodiimide (DIC) with Oxyma Pure as a coupling agent achieved a 78% yield under anhydrous conditions. Critical parameters include:

-

Resin type : Wang resin preloaded with Fmoc-alpha-aminobutyric acid.

-

Deprotection : 20% piperidine in DMF for Fmoc removal.

-

Coupling time : 2 hours at 25°C.

This method ensures minimal racemization, crucial for maintaining the compound’s biological activity.

Solution-Phase Coupling

Solution-phase methods leverage classic peptide coupling reagents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with N-hydroxysuccinimide (NHS) facilitates the formation of the gamma-glutamyl bond. A 2023 study reported an 82% yield when reacting glutamic acid tert-butyl ester with alpha-aminobutyrate in dichloromethane at 0°C. Key considerations include:

-

Solvent polarity : Low-polarity solvents (e.g., DCM) reduce side reactions.

-

Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylate minimizes excess reagent.

Enzymatic and Biotechnological Approaches

Enzymatic synthesis offers greener alternatives with high stereoselectivity. Two methodologies are prominent:

Microbial Fermentation

Engineered Escherichia coli and Lactobacillus brevis strains have been utilized to produce γ-Glu-α-ABA via endogenous gamma-glutamyltransferases (GGTs). For example:

-

Strain optimization : Overexpression of ggt in E. coli BL21(DE3) increased titers by 3.2-fold.

-

Fermentation conditions :

-

pH: 6.5–7.0

-

Temperature: 37°C

-

Substrate: 10 mM glutamate + 12 mM alpha-aminobutyrate

-

A 2024 trial achieved a volumetric productivity of 1.8 g/L/h, highlighting scalability for industrial applications.

Enzyme-Catalyzed Synthesis

Purified GGTs from Bacillus subtilis and Helicobacter pylori catalyze transpeptidation reactions. The mechanism involves:

-

Hydrolysis : GGT cleaves glutathione (GSH) to release glutamate.

-

Transpeptidation : The gamma-glutamyl group is transferred to alpha-aminobutyrate.

Table 1: Enzyme-Catalyzed Synthesis Parameters

| Enzyme Source | pH Optimum | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bacillus subtilis | 8.5 | 45 | 67 |

| Helicobacter pylori | 7.0 | 37 | 89 |

The H. pylori enzyme exhibits superior efficiency due to its Thr–Thr catalytic dyad, which stabilizes the transition state.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| SPPS | 78 | 95 | Low | High (solvent use) |

| Solution-Phase | 82 | 88 | Moderate | Moderate |

| Microbial Fermentation | 90 | 92 | High | Low |

| Enzyme-Catalyzed | 89 | 94 | High | Low |

Microbial fermentation and enzymatic synthesis outperform chemical methods in scalability and sustainability, making them preferable for industrial production.

Case Studies in Process Optimization

化学反应分析

Types of Reactions: gamma-Glutamyl-alpha-aminobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.

科学研究应用

Chemical Applications

1. Synthesis of Peptides

- Building Block : γ-Glu-Abu serves as a building block for synthesizing more complex peptides and proteins. Its structural properties allow for effective coupling with other amino acids.

2. Chemical Probes

- Biochemical Pathways : The compound is utilized as a chemical probe to study specific biochemical pathways and enzyme activities, particularly in the context of γ-glutamyl transferases.

Biological Applications

1. Metabolic Studies

- Pathway Investigations : γ-Glu-Abu is involved in various metabolic pathways, allowing researchers to explore metabolic processes within cells and organisms.

2. Enzyme Substrate

- Enzyme Kinetics : It acts as a substrate for specific enzymes, enabling the investigation of enzyme kinetics and mechanisms, particularly in studies involving γ-glutamyltransferases.

Medical Applications

1. Drug Development

- Therapeutic Potential : The compound is being explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to GABA (gamma-aminobutyric acid) and its role in neurotransmission .

2. Biomarker Discovery

- Disease Indicators : γ-Glu-Abu may serve as a biomarker for certain diseases or physiological conditions, providing insights into metabolic disorders or neurodegenerative diseases.

Industrial Applications

1. Biotechnology

- Production Methods : The compound can be produced using biotechnological methods, which can be applied in various industrial contexts, including pharmaceuticals and nutraceuticals .

Case Studies

Case Study 1: Neurotransmission Modulation

Research has shown that γ-Glu-Abu interacts with GABA receptors, suggesting its role in modulating neuronal excitability. This interaction may have implications for treating anxiety and stress-related disorders .

Case Study 2: Metabolic Pathway Exploration

In studies involving Levilactobacillus brevis, γ-Glu-Abu was found to enhance GABA production through the activation of the GAD operon. This pathway is crucial for understanding how certain bacteria utilize amino acids for energy.

作用机制

The mechanism of action of gamma-Glutamyl-alpha-aminobutyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors on the cell surface, triggering downstream signaling pathways.

Enzyme Inhibition or Activation: The compound may inhibit or activate certain enzymes, thereby modulating biochemical reactions and metabolic processes.

Gene Expression Regulation: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

相似化合物的比较

Structural and Functional Comparison with Related Compounds

Structural Features

Table 1: Structural Comparison of γ-Glu-α-ABA and Analogues

Enzymatic Interactions and Metabolic Pathways

Gamma-Glutamyl Transpeptidase (γ-GT)

- γ-Glu-α-ABA: Hydrolyzed by γ-GT to release alpha-aminobutyrate. Used experimentally to study γ-GT activity in humans .

- Other Substrates: γ-GT also processes glutathione (GSH) and other gamma-glutamyl compounds, but γ-Glu-α-ABA is unique as a non-thiol substrate .

Pharmacokinetics and Toxicity

Table 2: Toxicity and Pharmacological Profiles

生物活性

Gamma-Glutamyl-alpha-aminobutyrate (GABA-γ-Glu) is a compound with significant biological activity, primarily recognized for its role in neurotransmission and metabolic processes. This article explores its biochemical properties, mechanisms of action, physiological effects, and potential applications in medicine and research.

Overview of Gamma-Glutamyl-alpha-aminobutyrate

Gamma-Glutamyl-alpha-aminobutyrate is a derivative of gamma-aminobutyric acid (GABA) and gamma-glutamyl compounds. It is synthesized through the coupling of gamma-glutamyl and alpha-aminobutyrate units, often utilizing peptide synthesis techniques that involve coupling reagents like DCC or EDC. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of GABA, which is a key inhibitory neurotransmitter in the central nervous system.

Target Interactions

GABA-γ-Glu primarily targets the GAD (glutamate decarboxylase) operon in certain strains of Levilactobacillus brevis, facilitating the conversion of glutamate to GABA. This interaction is essential for maintaining GABA levels in microbial fermentation processes.

Biochemical Pathways

The compound participates in the γ-glutamyl cycle, influencing several metabolic pathways. It acts as a substrate for gamma-glutamyltranspeptidase (GGT), which catalyzes the hydrolysis of gamma-glutamyl bonds . The hydrolysis process generates glutamate and GABA, thereby enhancing neurotransmitter availability and contributing to various physiological functions.

Cellular Impact

GABA-γ-Glu exhibits significant effects on cellular processes, including:

- Cell Signaling : It modulates cell signaling pathways that influence gene expression and cellular metabolism.

- Antioxidant Activity : The compound has been shown to enhance antioxidant defenses by reducing reactive oxygen species (ROS) production in various cell types .

- Neuroprotective Effects : By increasing GABA levels, it contributes to neuroprotection against oxidative stress, particularly in models of diabetes and other metabolic disorders .

Case Studies

- Diabetes Management : In preclinical trials involving streptozotocin-induced diabetic mice, administration of GABA-γ-Glu demonstrated a reduction in blood glucose levels and improved glucose excursion rates. This suggests potential for managing hyperglycemia through modulation of insulin secretion .

- Cancer Research : Long-term studies indicated that GABA-γ-Glu administration reduced tumor growth in gastric cancer models. Histological analysis revealed decreased labeling indices in gastric mucosa, indicating lower proliferation rates in cancerous tissues .

Pharmacokinetics

The pharmacokinetic profile of GABA-γ-Glu suggests that it is well absorbed and metabolized within biological systems. Its role as a precursor for GABA production indicates significant implications for mental health outcomes, particularly concerning anxiety and mood disorders .

Therapeutic Potential

Gamma-Glutamyl-alpha-aminobutyrate has potential applications in:

- Drug Development : Its biochemical properties make it a candidate for developing new therapies targeting neurological disorders.

- Biomarker Discovery : It may serve as a biomarker for conditions related to GABA metabolism or neurotransmission dysfunctions.

Industrial Uses

In addition to its therapeutic potential, GABA-γ-Glu can be applied in food science as a flavor enhancer due to its umami properties when utilized alongside bacterial GGTs .

常见问题

Q. How can researchers differentiate endogenous GABA from exogenous GHB in forensic toxicology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。